3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. . This compound, in particular, features a benzene ring fused with an oxazine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a catalyst. For example, a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process catalyzed by Ru and Au bimetallic catalysts has been developed. This method allows the asymmetric transfer hydrogenation of alkynones to form chiral alkynols, which are then converted into 3,4-dihydro-2H-1,4-oxazines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the development of green chemistry approaches, such as using environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives .
Scientific Research Applications
3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with a similar structure but different chemical properties.
4H-Benzo[d][1,3]oxazine: Another oxazine derivative with potential biological activity, particularly in cancer research.
Morpholine (1,4-oxazinane): A widely studied compound with applications in natural products and biologically relevant compounds.
Uniqueness
3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other oxazine derivatives may not be as effective .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H17NO2/c1-2-18-13-9-7-12(8-10-13)15-11-19-16-6-4-3-5-14(16)17-15/h3-10,15,17H,2,11H2,1H3 |
InChI Key |
UIZCQVRCOIEXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2COC3=CC=CC=C3N2 |
Origin of Product |
United States |
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